

D(+)-Galactosamine hydrochloride CAS number and chemical properties.

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Compound of Interest

Compound Name: D(+)-Galactosamine hydrochloride

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D(+)-Galactosamine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties and Applications in Liver Injury Models

Abstract

D(+)-Galactosamine hydrochloride is a pivotal research chemical, widely recognized for its role as a hepatotoxic agent in the induction of experimental liver injury. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for inducing acute liver failure in animal models, and an exploration of the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of critical data and methodologies.

Chemical Properties

D(+)-Galactosamine hydrochloride, an amino sugar derived from galactose, is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below, providing essential data for laboratory use and experimental design.



Property	Value	Citations
CAS Number	1772-03-8	[1][2][3][4][5]
Molecular Formula	C6H14CINO5	[1][5][6][7]
Molecular Weight	215.63 g/mol	[1][2][4][7]
Melting Point	182-185 °C (decomposes)	[1][6][8][9]
Solubility	Water: ~50 g/L at 20 °C, 50 mg/mL (clear, colorless solution)	[2][4][6][10]
DMSO: ~25 mg/mL	[5][11]	
Ethanol: ~5 mg/mL	[5][11]	-
PBS (pH 7.2): ~10 mg/mL	[5][11]	-
Stability	Moisture sensitive, hygroscopic. Store in a dry, cool place.	[1][6][8]
Appearance	White to off-white powder or crystalline solid	[1][4]
Synonyms	2-Amino-2-deoxy-D-galactose hydrochloride, Chondrosamine hydrochloride	[1][3][4][6][9]

Mechanism of Action in Liver Injury

D(+)-Galactosamine hydrochloride is a potent hepatotoxin that, particularly when coadministered with lipopolysaccharide (LPS), induces a robust model of acute liver failure that closely mimics viral hepatitis in humans.[9][12] The primary mechanism involves the depletion of uridine triphosphate (UTP) pools within hepatocytes.[9] This leads to the inhibition of RNA and protein synthesis, ultimately resulting in apoptosis and necrosis of liver cells.[7][9]

The sensitization of the liver by D-galactosamine renders it highly susceptible to the inflammatory cascade initiated by LPS. This synergy is central to the experimental model and



involves the activation of key signaling pathways that orchestrate the inflammatory response and subsequent tissue damage.

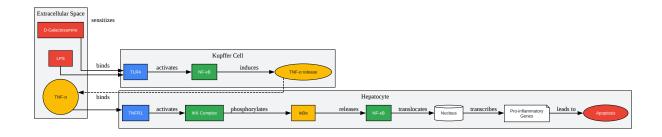
Key Signaling Pathways

The hepatotoxicity induced by **D(+)-Galactosamine hydrochloride**, especially in the presence of LPS, is mediated by a complex interplay of signaling pathways. The two most prominent pathways are the TNF-α/NF-κB signaling cascade and the NLRP3 inflammasome pathway.

TNF-α/NF-κB Signaling Pathway

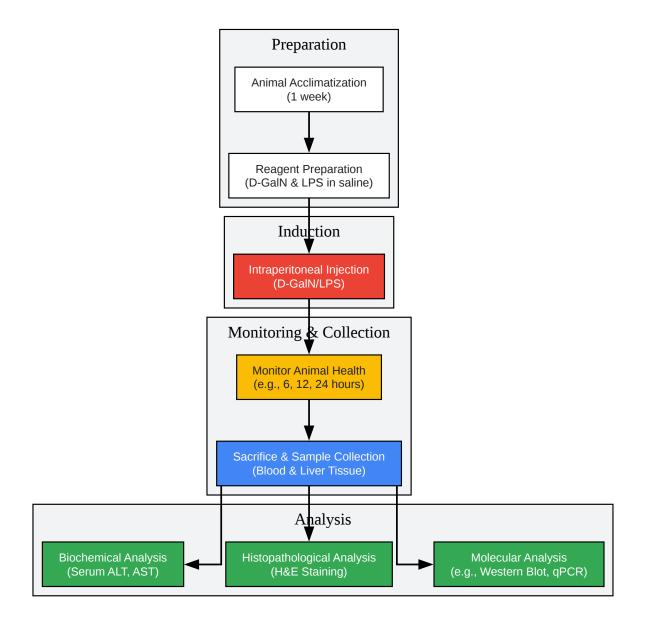
The administration of D-galactosamine and LPS triggers the release of tumor necrosis factoralpha (TNF- α) from Kupffer cells, the resident macrophages of the liver.[4][8][12] TNF- α then binds to its receptor (TNFR1) on hepatocytes, initiating a downstream signaling cascade that activates the nuclear factor-kappa B (NF- κ B) transcription factor.[12][13] Activated NF- κ B translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including various cytokines and chemokines, which amplify the inflammatory response and contribute to hepatocyte apoptosis.[12][14]











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